

Application Notes and Protocols for the Quantification of Revatropate in Biological Samples

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Compound of Interest		
Compound Name:	Revatropate	
Cat. No.:	B1680566	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Revatropate (also known as UK-112166) is an antimuscarinic agent that exhibits greater inhibitory effects on M1 and M3 receptors compared to the M2 subtype.[1] This selectivity makes it a compound of interest for studying conditions such as urge urinary incontinence and functional bowel disorders.[1] Accurate and precise quantification of **Revatropate** in biological matrices is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies during drug development.

These application notes provide a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of **Revatropate** in human plasma. The described protocol offers high sensitivity, specificity, and throughput, making it suitable for regulated bioanalysis.

Bioanalytical Method

A robust and sensitive method for the determination of **Revatropate** in plasma was developed and validated using LC-MS/MS. This method involves a straightforward protein precipitation extraction procedure followed by rapid chromatographic separation and detection using tandem mass spectrometry.



Experimental Protocols

- 1. Materials and Reagents
- **Revatropate** reference standard (Purity ≥98%)
- Internal Standard (IS): A stable isotope-labeled Revatropate or a structurally similar compound with close chromatographic behavior.
- · Acetonitrile (ACN), HPLC grade
- · Methanol (MeOH), HPLC grade
- Formic acid (FA), LC-MS grade
- Water, ultrapure (18.2 MΩ·cm)
- Control human plasma (K2-EDTA)
- 2. Stock and Working Solutions Preparation
- Stock Solution (1 mg/mL): Accurately weigh and dissolve the Revatropate reference standard in methanol to prepare a 1 mg/mL stock solution.
- Working Solutions: Prepare serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration curve standards and quality control samples.
- Internal Standard (IS) Working Solution: Prepare a working solution of the IS in the same diluent at a concentration of 100 ng/mL.
- 3. Sample Preparation (Protein Precipitation)
- Aliquot 50 μL of plasma sample (calibration standard, quality control, or unknown study sample) into a 1.5 mL microcentrifuge tube.
- Add 150 μL of the internal standard working solution in acetonitrile.
- Vortex the mixture for 1 minute to precipitate proteins.



- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer 100 μL of the supernatant to a clean autosampler vial or 96-well plate.
- Inject 5 μL of the supernatant into the LC-MS/MS system.
- 4. LC-MS/MS Instrumentation and Conditions
- Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of gradient elution.
- Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameter	Condition
Column	C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Gradient	5% B to 95% B over 2.5 minutes, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1.5 min.
Injection Volume	5 μL
Column Temperature	40°C
Autosampler Temp.	10°C



MS Parameter	Setting
Ionization Mode	Electrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions	Revatropate: m/z 366.2 \rightarrow 126.1 (Quantifier), 366.2 \rightarrow 98.1 (Qualifier) IS: Specific to the IS used
Ion Source Temperature	550°C
IonSpray Voltage	5500 V
Curtain Gas	35 psi
Collision Gas	9 psi

Method Validation Summary

The method was validated according to the general principles outlined in international guidelines for bioanalytical method validation.[2][3][4] The following parameters were assessed:

Data Presentation

Table 1: Calibration Curve Linearity and Sensitivity

Parameter	Result
Linearity Range	0.1 - 100 ng/mL
Correlation Coefficient (r²)	> 0.995
Lower Limit of Quantification (LLOQ)	0.1 ng/mL
Upper Limit of Quantification (ULOQ)	100 ng/mL
Calibration Model	Linear, 1/x² weighting

Table 2: Accuracy and Precision



Quality Control Sample	Nominal Conc. (ng/mL)	Intra-day Precision (%CV) (n=6)	Intra-day Accuracy (%Bias) (n=6)	Inter-day Precision (%CV) (n=18)	Inter-day Accuracy (%Bias) (n=18)
LLOQ QC	0.1	≤ 8.5	± 7.2	≤ 9.8	± 6.5
Low QC	0.3	≤ 6.2	± 5.1	≤ 7.5	± 4.8
Mid QC	10	≤ 4.5	± 3.3	≤ 5.1	± 3.9
High QC	80	≤ 3.8	± 2.9	≤ 4.6	± 3.1

Table 3: Matrix Effect and Recovery

Analyte	QC Level (ng/mL)	Mean Matrix Factor	Mean Recovery (%)
Revatropate	Low (0.3)	0.98	91.5
High (80)	1.03	93.2	
IS	100	1.01	92.4

Table 4: Stability

Stability Condition	Duration	Stability (% of Nominal)
Bench-top (Room Temp)	8 hours	95.2 - 103.1
Autosampler (10°C)	24 hours	96.8 - 101.5
Freeze-Thaw Cycles (-80°C to Room Temp)	3 cycles	94.5 - 102.3
Long-term Storage (-80°C)	90 days	93.9 - 104.0

Visualizations

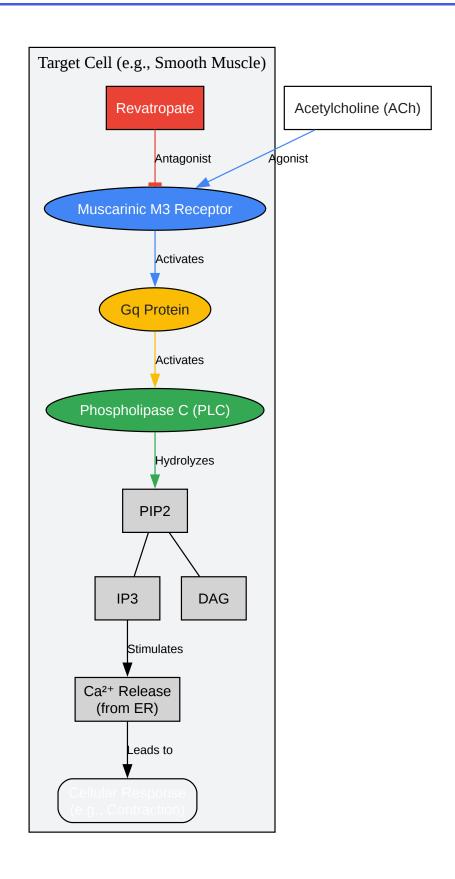




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Caption: Experimental workflow for **Revatropate** quantification.





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Caption: **Revatropate**'s antagonistic effect on the M3 receptor pathway.



Conclusion

The LC-MS/MS method detailed in these application notes is demonstrated to be sensitive, specific, accurate, and robust for the quantification of **Revatropate** in human plasma. The simple sample preparation and rapid analysis time make it highly suitable for supporting high-throughput preclinical and clinical pharmacokinetic studies. The validation data confirms that the method meets the criteria for regulated bioanalysis, ensuring reliable data for critical drug development decisions.

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